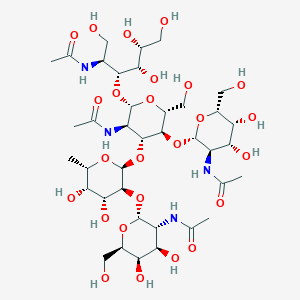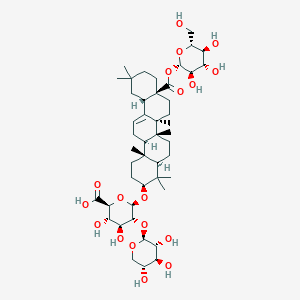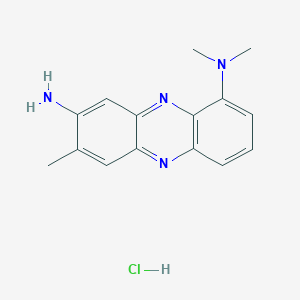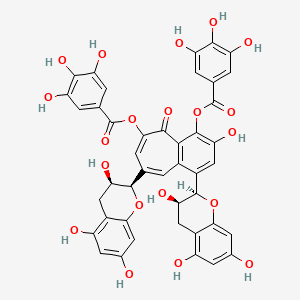
Theaflavin-3,3'-digallate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theaflavin 3,3’-digallate is a polyphenolic compound predominantly found in black tea. It is one of the major theaflavins, which are formed during the fermentation process of tea leaves. This compound is known for its potent antioxidant, anti-inflammatory, and antiviral properties . It has garnered significant attention in scientific research due to its potential health benefits, including cancer prevention and cardiovascular protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Theaflavin 3,3’-digallate can be synthesized through the enzymatic oxidation of catechins, specifically epigallocatechin gallate and epicatechin gallate. The process involves the use of polyphenol oxidase enzymes, which facilitate the formation of theaflavins under controlled conditions. The optimal conditions for this reaction include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .
Industrial Production Methods: Industrial production of theaflavin 3,3’-digallate typically involves the fermentation of tea leaves. During this process, catechins in the leaves are oxidized by naturally occurring enzymes, leading to the formation of theaflavins. The efficiency of this process can be enhanced by optimizing the conditions under which fermentation occurs, such as controlling temperature, humidity, and oxygen levels .
Analyse Chemischer Reaktionen
Types of Reactions: Theaflavin 3,3’-digallate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Theaflavin 3,3’-digallate can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts such as polyphenol oxidase.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxyl or amino groups under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various theaflavin derivatives, which retain the core structure of theaflavin 3,3’-digallate but exhibit different functional groups that can enhance or modify its biological activity .
Wissenschaftliche Forschungsanwendungen
Theaflavin 3,3’-digallate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyphenol chemistry and the mechanisms of antioxidant activity.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Wirkmechanismus
Theaflavin 3,3’-digallate exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antiviral Activity: It binds to viral proteases, such as Zika virus protease, and inhibits their activity, thereby preventing viral replication.
Anticancer Activity: It induces apoptosis in cancer cells by upregulating tumor suppressor proteins like p53 and p21, and downregulating anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Theaflavin 3,3’-digallate is unique among theaflavins due to its potent biological activities. Similar compounds include:
Theaflavin: The basic structure without gallate groups, which has moderate antioxidant and anti-inflammatory properties.
Theaflavin-3-gallate: A derivative with one gallate group, exhibiting enhanced antioxidant activity compared to theaflavin.
Theaflavin-3’-gallate: Another derivative with one gallate group, similar in activity to theaflavin-3-gallate.
Theaflavin 3,3’-digallate stands out due to its dual gallate groups, which significantly enhance its biological activities, making it a compound of great interest in various fields of research .
Eigenschaften
Molekularformel |
C43H32O20 |
|---|---|
Molekulargewicht |
868.7 g/mol |
IUPAC-Name |
[3-hydroxy-5-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-29(52)39(60-32(21)9-17)14-1-19-20(40-30(53)13-22-24(47)8-18(45)10-33(22)61-40)11-31(54)41(63-43(59)16-4-27(50)37(56)28(51)5-16)35(19)38(57)34(6-14)62-42(58)15-2-25(48)36(55)26(49)3-15/h1-11,29-30,39-40,44-56H,12-13H2/t29-,30-,39-,40-/m1/s1 |
InChI-Schlüssel |
FJYGFTHLNNSVPY-BBXLVSEPSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |
Synonyme |
theaflavin-3,3'-digallate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



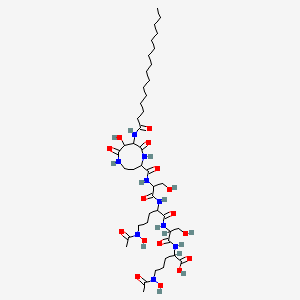
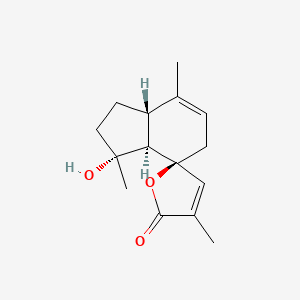
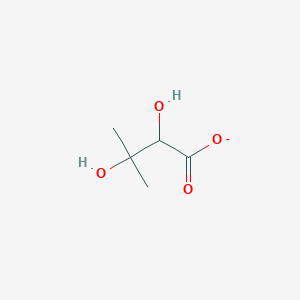

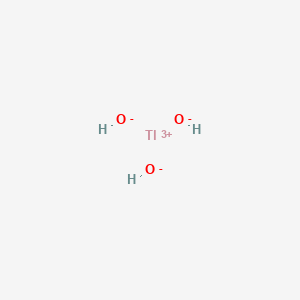
![(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B1258936.png)
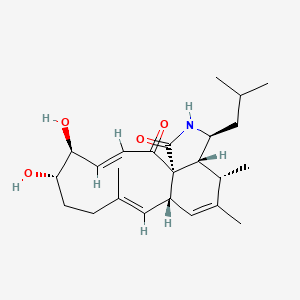
![(1S,2R,10S,11S,14R,15S)-14-(1-hydroxypropan-2-yl)-2,6,15-trimethyl-4-oxa-6-azatetracyclo[8.7.0.02,7.011,15]heptadecan-5-one](/img/structure/B1258940.png)
![(1S,4R,7S,9R,10R,13R,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B1258943.png)
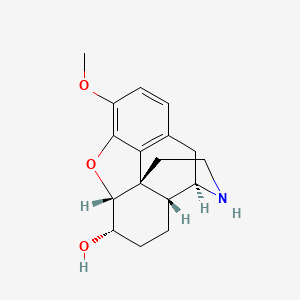
![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)
